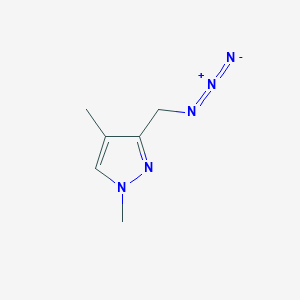
4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, also known as TPN-171, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to 4-(tert-butyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide often involves complex chemical reactions aimed at introducing specific functional groups that impart desired physical and chemical properties. For instance, studies on the synthesis of polyamides and their inherent properties, such as solubility in polar solvents, thermal stability, and the ability to form transparent, flexible films, could provide insights into the broader applications of similar compounds in materials science (Hsiao, Yang, & Chen, 2000).
Pharmacological Potential
Compounds structurally related to this compound have been studied for their potential pharmacological applications. For example, research into the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents explores the binding affinity to various receptors, which could hint at the therapeutic potential of similar compounds in treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Material Science Applications
The study of new polyamides derived from specific diamines and aromatic dicarboxylic acids, focusing on their synthesis, solubility, and thermal properties, suggests potential applications in creating advanced materials with specific mechanical and thermal characteristics (Liaw & Liaw, 1998). Such research can lead to the development of new polymers and coatings with tailored properties for industrial applications.
Analytical and Methodological Developments
Research on the development of nonaqueous capillary electrophoresis for the separation of related compounds demonstrates the ongoing efforts to improve analytical methodologies for complex chemical analyses, which is crucial for quality control in pharmaceuticals and chemical synthesis (Ye, Huang, Li, Xiang, & Xu, 2012).
Advanced Catalysis
Studies on metal complexes, including those involving iridium and pyridine derivatives, provide insights into the design and application of new catalytic systems for chemical reactions, including water oxidation, which is of significant interest in energy research and environmental chemistry (Zong & Thummel, 2005).
properties
IUPAC Name |
4-tert-butyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-19(2,3)15-8-6-14(7-9-15)18(25)21-11-16-13-24(23-22-16)17-5-4-10-20-12-17/h4-10,12-13H,11H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJUZGGHBCZSNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)




![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)